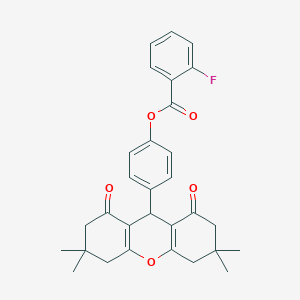
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of science, including chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate is not fully understood. However, it is known to bind to specific receptors in cells and tissues, leading to changes in cellular signaling pathways. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Biochemical and physiological effects:
Studies have shown that 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate in lab experiments include its high purity, stability, and fluorescent properties. However, limitations include its high cost and the need for specialized equipment to work with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate. These include further studies on its mechanism of action, the development of new drug delivery systems, and the exploration of its potential use in the treatment of various diseases. Additionally, research could focus on the synthesis of new compounds based on this structure, to explore their potential applications in different fields of science.
Conclusion:
In conclusion, 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate is a unique and promising compound that has gained significant attention in scientific research. Its wide range of applications, including its use in microscopy, drug delivery systems, and cancer treatment, makes it a valuable compound for scientific exploration. Further research is needed to fully understand its mechanism of action and explore its potential in various fields of science.
Synthesemethoden
The synthesis method of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate involves the reaction between 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenol and 2-fluorobenzoic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of this reaction is high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate has a wide range of applications in scientific research. It is used as a fluorescent dye in microscopy and imaging studies. This compound is also used in the synthesis of various organic compounds and materials. In addition, it has been studied for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Eigenschaften
Produktname |
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate |
|---|---|
Molekularformel |
C30H29FO5 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C30H29FO5/c1-29(2)13-21(32)26-23(15-29)36-24-16-30(3,4)14-22(33)27(24)25(26)17-9-11-18(12-10-17)35-28(34)19-7-5-6-8-20(19)31/h5-12,25H,13-16H2,1-4H3 |
InChI-Schlüssel |
ZZJFDYRSYXEKIT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-[(E)-[11-(4-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid](/img/structure/B301368.png)
![4-[(E)-[11-(4-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]benzoic acid](/img/structure/B301369.png)
![4-[5-[(E)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B301372.png)
![2-chloro-4-[5-[(E)-[11-(4-fluorophenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B301373.png)
![10-(3,5-ditert-butyl-4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301376.png)
![10-(3-bromo-4-ethoxy-5-methoxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301377.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301380.png)
![2-[4-(benzyloxy)-3-ethoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301381.png)
![3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301383.png)
![3-{[(2E,5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301384.png)
![3-[(5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B301385.png)
![3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301386.png)
![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B301389.png)
![3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzaldehyde [4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301391.png)